Core Structural Divergence from the Closest Analog: 1-(5-(furan-2-yl)isoxazol-3-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide
The most direct comparator for this compound is the thiazole analog, 1-(5-(furan-2-yl)isoxazol-3-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide (CAS 1286724-43-3). Systematic comparative biological data is absent from public literature, preventing a quantitative performance ranking. Therefore, the primary verifiable differentiation point is structural, grounded in physical chemistry [1]. These distinct heteroatoms (N-phenyl versus N-thiazolyl) dictate critical physicochemical properties that are strong predictors of divergent pharmacokinetic and pharmacodynamic behavior, making them non-interchangeable.
| Evidence Dimension | Molecular Formula and Molecular Weight |
|---|---|
| Target Compound Data | C17H14N2O3; 294.30 g/mol |
| Comparator Or Baseline | 1-(5-(furan-2-yl)isoxazol-3-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide: C14H11N3O3S; 301.32 g/mol |
| Quantified Difference | The target contains C, H, N, O; the thiazole analog contains C, H, N, O, S, resulting in a molecular weight difference of approximately 7.02 g/mol. |
| Conditions | Standard chemical structure analysis |
Why This Matters
The replacement of the phenyl group with a thiazole ring alters heteroatom content (N vs. S), which will generate distinct electronic and hydrogen-bonding profiles, directly impacting biological target recognition and thus invalidating their interchangeable use in assays.
- [1] CIRS Group. (n.d.). GCIS Database: Compound structural information for both target and comparator. Retrieved from hgt.cirs-group.com. View Source
